molecular formula C8H18Cl2N2S2 B13601089 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride

3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride

Cat. No.: B13601089
M. Wt: 277.3 g/mol
InChI Key: JSNVAKIOOADXNY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride is a chemical compound characterized by the presence of two pyrrolidine rings connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride typically involves the formation of the disulfide bond between two pyrrolidine rings. One common method includes the oxidation of thiol groups in pyrrolidine derivatives to form the disulfide linkage. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent . Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.

Chemical Reactions Analysis

3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can interact with various molecular targets. This redox activity can modulate the function of proteins and enzymes involved in redox-sensitive pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can be compared with other disulfide-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.

Properties

Molecular Formula

C8H18Cl2N2S2

Molecular Weight

277.3 g/mol

IUPAC Name

3-(pyrrolidin-3-yldisulfanyl)pyrrolidine;dihydrochloride

InChI

InChI=1S/C8H16N2S2.2ClH/c1-3-9-5-7(1)11-12-8-2-4-10-6-8;;/h7-10H,1-6H2;2*1H

InChI Key

JSNVAKIOOADXNY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SSC2CCNC2.Cl.Cl

Origin of Product

United States

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